molecular formula C17H21NO3 B8585507 Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis- CAS No. 101582-69-8

Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis-

Cat. No. B8585507
CAS No.: 101582-69-8
M. Wt: 287.35 g/mol
InChI Key: FCFFDRNWCKNYBW-UHFFFAOYSA-N
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Patent
US06916949B2

Procedure details

4-Benzyloxyaniline hydrochloride 1A (9.32 g, 39.5 mmol) was dissolved in acetic acid (400 mL), triethylamine (6 mL, 43 mmol) was added followed by ethylene oxide (20 mL). The reaction mixture was stirred at room temperature for 72 h, the solvent was evaporated in a rotary evaporator under water pump then under oil pump at 50° C. for 1 h. The residue was then diluted with water (500 mL) and the precipitate recovered by filtration, washed with more water, then dried in dessicator over P2O5 to afford 2A (9.6 g, 84%) as a pale brown powder.
Name
4-Benzyloxyaniline hydrochloride
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH2:24]1[O:26][CH2:25]1.[C:27](O)(=[O:29])[CH3:28]>>[CH2:2]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N:14]([CH2:25][CH2:24][OH:26])[CH2:28][CH2:27][OH:29])=[CH:15][CH:16]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
4-Benzyloxyaniline hydrochloride
Quantity
9.32 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in a rotary evaporator under water
WAIT
Type
WAIT
Details
under oil pump at 50° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The residue was then diluted with water (500 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate recovered by filtration
WASH
Type
WASH
Details
washed with more water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in dessicator over P2O5

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N(CCO)CCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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